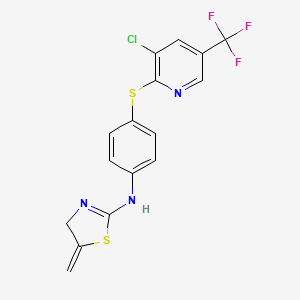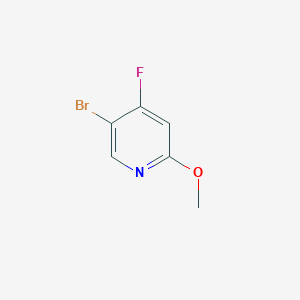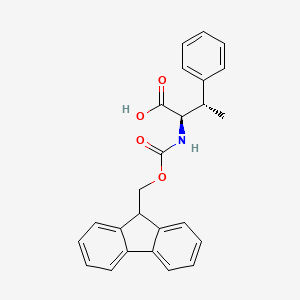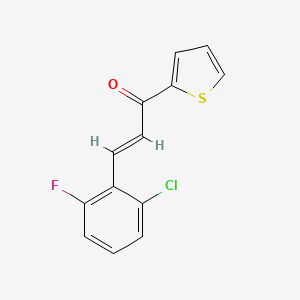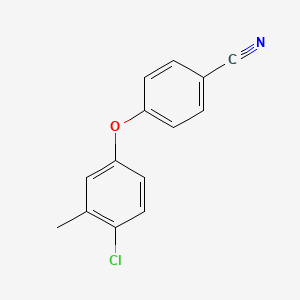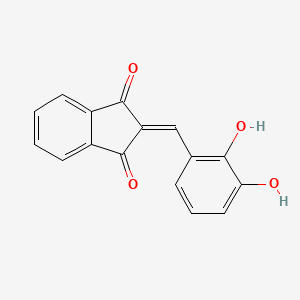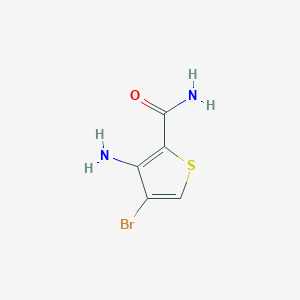
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(tert-Butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, or 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the cinnolin family, which includes compounds that are used in the synthesis of organic compounds. 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in the synthesis of various organic compounds, as well as in the study of the mechanism of action of certain drugs.
Aplicaciones Científicas De Investigación
3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the study of the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Additionally, it has been used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Mecanismo De Acción
The mechanism of action of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is not fully understood. However, it is believed that the compound acts as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are not fully understood. However, it is known that the compound can act as an intermediate in the formation of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, it is believed that the compound can act as a catalyst in the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one in laboratory experiments include its high reactivity and its ability to act as an intermediate in the formation of various organic compounds. Additionally, the compound is relatively inexpensive and easy to obtain. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and it can be difficult to store and handle. Additionally, the compound has a limited shelf life and can degrade over time.
Direcciones Futuras
The future directions for 3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one are numerous. One potential future direction is to explore the compound’s potential applications in the field of drug development. Additionally, the compound could be used in the study of the synthesis of polycyclic aromatic hydrocarbons, which are compounds that are found in various natural products. Additionally, the compound could be used to explore the mechanism of action of certain drugs, such as antibiotics and antifungal agents. Finally, the compound could be used to develop new synthetic methods for the synthesis of organic compounds.
Métodos De Síntesis
3-(4-(t-BOC)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one is synthesized through a two-step process. The first step involves the synthesis of the starting material, a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one. This is achieved by reacting a tert-butyloxycarbonyl (t-BOC) protected phenyl cinnolin-5-one with a base, such as sodium hydroxide, in an organic solvent. The second step involves the deprotection of the t-BOC group, which is achieved by reacting the protected phenyl cinnolin-5-one with a strong acid, such as hydrochloric acid.
Propiedades
IUPAC Name |
3-(4-tert-butylphenyl)-7,7-dimethyl-1,4,6,8-tetrahydrocinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-19(2,3)14-8-6-13(7-9-14)16-10-15-17(22-21-16)11-20(4,5)12-18(15)23/h6-9,22H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGYGIIKCBMXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CC(=NN2)C3=CC=C(C=C3)C(C)(C)C)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Tert-butyl)phenyl)-7,7-dimethyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

